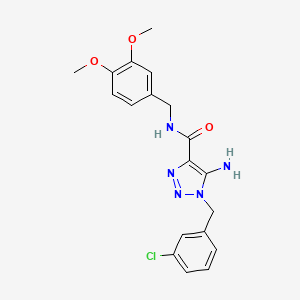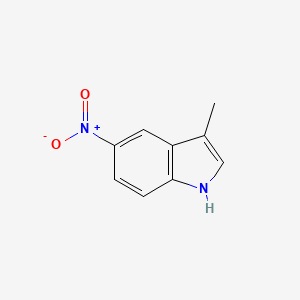
3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid” is a chemical compound with the molecular formula C14H13NO4 . It has a molecular weight of 259.26 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H13NO4/c1-18-13-8-11(14(16)17)2-3-12(13)19-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3,(H,16,17) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 259.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Coordination Polymers: This compound has been used in the synthesis of lanthanide-based coordination polymers. These polymers exhibit interesting photophysical properties, making them useful in material science (Sivakumar, Reddy, Cowley, & Butorac, 2011).
- Crystal Structure Investigations: Studies have focused on the crystal structures of derivatives of this compound, contributing to a deeper understanding of molecular geometry and hydrogen bonding interactions in materials science (Lin & Zhang, 2012).
Application in Medicinal Chemistry
- Development of Inhibitors: It has been used in the development of inhibitors targeting specific proteins, showcasing its potential in drug discovery and medicinal chemistry (Hutchinson et al., 2009).
Material Science and Photoluminescence
- Hybrid Material Construction: This compound plays a role in constructing inorganic–organic rare earth hybrid materials, which exhibit high thermal stability and strong luminescence (Zhang, Sheng, Zheng, & Zou, 2015).
- Influence on Luminescent Properties: Its derivatives have been studied for their influence on the luminescent properties of lanthanide coordination compounds, which is important in the field of optical materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Biochemistry and Cytochrome Studies
- Ligand Binding in Cytochrome P450 Monooxygenases: This compound has been used to investigate different binding modes in cytochrome P450, enhancing our understanding of enzyme-substrate interactions (Podgorski et al., 2020).
Coordination Polymer Development
- Construction of Novel Networks: It's instrumental in synthesizing 3D networks and coordination polymers with unique structural features, relevant in the development of new materials (Xu et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include recommendations such as avoiding breathing dust, washing thoroughly after handling, and specific measures to take in case of skin contact or if swallowed .
properties
IUPAC Name |
3-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-13-8-11(14(16)17)2-3-12(13)19-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQJGQATCFPJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202201 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2581214.png)
![N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2581217.png)
![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime](/img/structure/B2581218.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one](/img/structure/B2581220.png)

![3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2581224.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-phenoxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2581227.png)
![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2581228.png)



